molecular formula C14H17N3O2 B15066090 L-Leucine, N-4-quinazolinyl- CAS No. 55040-14-7

L-Leucine, N-4-quinazolinyl-

Cat. No.: B15066090
CAS No.: 55040-14-7
M. Wt: 259.30 g/mol
InChI Key: ZXCCLHAPTDCVKL-LBPRGKRZSA-N
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Description

(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties

Preparation Methods

The synthesis of (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid typically involves several steps. One common method includes the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of phase-transfer catalysis and metal-mediated reactions .

Chemical Reactions Analysis

(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase activity, which is crucial for the proliferation of cancer cells. By binding to the active site of the enzyme, the compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways involved in cell growth and survival . Additionally, it can interfere with bacterial cell wall synthesis, leading to the death of bacterial cells .

Comparison with Similar Compounds

(S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid can be compared with other quinazoline derivatives such as:

What sets (S)-4-Methyl-2-(quinazolin-4-ylamino)pentanoic acid apart is its specific structural features and the unique combination of biological activities it exhibits, making it a versatile compound for various applications.

Properties

CAS No.

55040-14-7

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-4-methyl-2-(quinazolin-4-ylamino)pentanoic acid

InChI

InChI=1S/C14H17N3O2/c1-9(2)7-12(14(18)19)17-13-10-5-3-4-6-11(10)15-8-16-13/h3-6,8-9,12H,7H2,1-2H3,(H,18,19)(H,15,16,17)/t12-/m0/s1

InChI Key

ZXCCLHAPTDCVKL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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